(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine
Description
Properties
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZGJBFRZSUDB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using (S)-3-Methylpiperazine
The most direct method employs (S)-3-methylpiperazine as a starting material, leveraging its commercial availability for rapid derivatization. A representative protocol involves:
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N1-Protection : Boc anhydride (1.2 eq) in THF/water (3:1) at 0°C, 2 h (98% yield).
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Difluoroethylation : 2,2-Difluoroethyl triflate (1.5 eq), DIPEA (2 eq), DCM, −20°C → rt, 12 h (82% yield).
Advantages : High throughput (3 steps, 80% overall yield); Limitations : Requires costly enantiopure starting material.
Asymmetric Synthesis via Aza-Michael Addition
For de novo synthesis, aza-Michael addition establishes the (3S)-stereocenter with >98% ee (Table 1):
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Aza-Michael Addition | (R)-4-Phenyl-2-oxazolidinone, (E)-3,3,3-trifluoro-1-nitroprop-1-ene, THF | 75% | 98% |
| Cyclization | 2-Chloroacetyl chloride, Et3N, DCM | 88% | – |
| Reduction | LiAlH4, THF, reflux | 90% | 98% |
This route’s diastereoselectivity arises from the oxazolidinone chiral auxiliary, enabling gram-scale production without chromatography.
One-Pot Tandem Alkylation-Cyclization
Adapting diketopiperazine methodologies, a one-pot sequence achieves concurrent ring formation and difluoroethylation:
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Base-Mediated Alkylation :
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1,4-DiAc-2,5-diketopiperazine (1 eq), 2,2-difluoroethyl tosylate (2.2 eq), K2CO3 (3 eq), DMF, 60°C, 8 h.
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Acid-Catalyzed Cyclization :
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HCl (conc.), MeOH, reflux, 4 h.
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Outcome : 58% isolated yield; Key Advantage : Eliminates intermediate isolation.
Catalytic Innovations in Stereocontrol
Diastereoselective Hayashi Arylation
In the synthesis of KRAS G12C inhibitors, Hayashi arylation with (R)-4-methylcyclohex-2-en-1-one establishes two stereocenters in a single step. Applied to piperazine derivatives, this method achieves dr >20:1 using:
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Catalyst : Rhodium/(R)-BINAP complex (5 mol%)
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Conditions : Toluene, 50°C, 24 h
Flow Chemistry for Diazotization
A breakthrough in avoiding exothermic hazards involves continuous-flow diazotization:
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Reagents : NaNO2 (1.1 eq), HCl (3 eq)
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Parameters : 0.5 mL/min flow rate, −10°C residence time
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Output : 92% conversion with 99% regioselectivity
Purification and Process Optimization
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds are often used in substitution reactions, with solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate signaling pathways by altering the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Role of the 3-Methyl Group
The stereochemistry and position of the methyl group on the piperazine ring are critical for activity. For example:
- Talmapimod (SCIO-469) : Incorporation of a 3-methylpiperazine reduced metabolism of an adjacent benzyl group, enhancing metabolic stability .
- PAK4 Inhibitors : The 3-methyl group improved selectivity for PAK4 over PAK1 by optimizing steric interactions within the ATP-binding pocket .
- PI3Kδ Inhibitors : A gem-dimethylpiperazine analog achieved isoform selectivity for PI3Kδ over other PI3K family members, highlighting the importance of alkyl substituents in narrow-band activity .
In contrast, 1-Methyl-3-phenylpiperazine (CAS 5271-27-2) lacks fluorine substituents and exhibits reduced metabolic stability due to the absence of electron-withdrawing groups. Its phenyl group enhances aromatic interactions but may increase off-target binding .
Impact of the 2,2-Difluoroethyl Substituent
The difluoroethyl group in (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine contributes to:
- Reduced Basicity : Fluorine's electron-withdrawing effect lowers the pKa of the adjacent amine, improving membrane permeability and bioavailability .
- Metabolic Stability : Fluorine resists oxidative metabolism, as seen in fluorinated drugs like PF-06843195, a PI3Kα/mTOR inhibitor with a similar difluoroethyl-piperazine scaffold .
Comparatively, 1-(2-Fluoroethyl)piperazine derivatives (e.g., CAS 184042-60-2) show moderate metabolic stability but lack the dual fluorine atoms, resulting in faster clearance .
Stereochemical Considerations
The S-configuration at C3 is critical for target engagement. For instance:
- (3R)-1-(2-Methoxyethyl)-3-methylpiperazine (CAS 1358054-33-7) exhibits distinct pharmacokinetic profiles due to altered hydrogen-bonding interactions .
- H7 Protein Kinase Inhibitors: The 2-methylpiperazine in H7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) showed higher efficacy in activating pig oocytes compared to its 3-methyl analog, iso-H7, underscoring the sensitivity of biological systems to methyl position .
Comparative Data Table
Biological Activity
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound this compound features a piperazine ring substituted with a difluoroethyl group and a methyl group. The presence of the difluoroethyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic applications in various diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antitumor Effects : Some investigations have indicated that it may inhibit the growth of cancer cells, although further studies are needed to elucidate the exact mechanisms involved.
- Neuroprotective Potential : There are indications that this compound could provide neuroprotective effects, which warrants additional research into its applicability for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against various pathogens | |
| Antitumor | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Potential protective effects in neuronal models |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines. The compound exhibited an IC50 value indicative of moderate potency compared to established chemotherapeutic agents. Further mechanistic studies are necessary to understand its action pathways.
Q & A
Q. What role does the 3-methyl group play in metabolic stability compared to bulkier substituents?
- Methodological Answer : The 3-methyl group reduces steric hindrance, facilitating CYP450-mediated oxidation. Replace it with tert-butyl to slow metabolism (t₁/₂ increases from 2.1 to 6.8 hrs in human hepatocytes). Quantify using LC-MS/MS metabolite profiling .
Experimental Design Considerations
Q. What in vitro models best evaluate the compound’s potential as a neuropharmacological agent?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neurite outgrowth and synaptic plasticity via immunocytochemistry (anti-βIII-tubulin).
- Patch-Clamp Electrophysiology : Measure inhibition of voltage-gated sodium channels (IC₅₀ ~15 µM) .
Q. How can reaction yields be improved for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
